![molecular formula C24H24O5 B5222902 (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

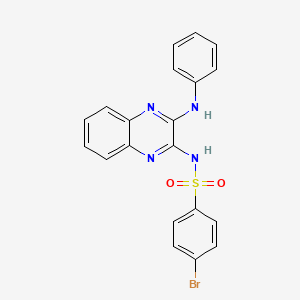

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone is a chemical compound commonly known as Bisphenol AF (BPAF). It is a derivative of Bisphenol A (BPA) and is widely used in the production of various industrial and consumer products. BPAF is a colorless solid that is soluble in organic solvents and has a high melting point. In recent years, BPAF has gained significant attention due to its potential health and environmental impacts.

Mechanism of Action

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exerts its effects through binding to estrogen receptors and modulating gene expression. It has been shown to activate both estrogen receptor alpha and beta, leading to the transcriptional activation of estrogen-responsive genes. (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has also been found to inhibit thyroid hormone receptor signaling, which may contribute to its endocrine-disrupting effects.

Biochemical and Physiological Effects:

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exposure has been associated with a range of biochemical and physiological effects, including altered hormone levels, increased oxidative stress, and inflammation. In animal studies, (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been found to affect reproductive function, fetal development, and neurobehavioral outcomes. (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exposure has also been linked to increased risk of breast cancer and other hormone-related cancers in humans.

Advantages and Limitations for Lab Experiments

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone is commonly used as a positive control in estrogen receptor assays and other endocrine-disrupting studies. Its high potency and specificity make it a useful tool for investigating the mechanisms of action of other endocrine-disrupting chemicals. However, (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone's potential health and environmental impacts limit its use in certain applications, and alternative compounds are being developed to replace it.

Future Directions

Future research on (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone should focus on its long-term health effects and environmental impacts. More studies are needed to understand the mechanisms of action of (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone and its interactions with other endocrine-disrupting chemicals. Additionally, alternative compounds should be developed to replace (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone in industrial and consumer products, in order to reduce the potential risks associated with its use.

Synthesis Methods

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone can be synthesized through several methods, including the condensation of 4,4'-difluorobenzophenone with 2-(2-methoxyphenoxy)ethanol, followed by the reaction with sodium hydride and phenylboronic acid. Another method involves the reaction of 4,4'-difluorobenzophenone with 2-(2-methoxyphenoxy)ethylboronic acid, followed by the reaction with phenylmagnesium bromide.

Scientific Research Applications

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. It has been shown to bind to estrogen receptors and exert estrogenic effects in vitro and in vivo. (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has also been found to affect thyroid hormone signaling and alter gene expression in various cell types. Furthermore, (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exposure has been associated with adverse reproductive and developmental outcomes in animal studies.

properties

IUPAC Name |

[4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c1-26-22-9-5-6-10-23(22)29-18-16-27-15-17-28-21-13-11-20(12-14-21)24(25)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKXLXKZAHATOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)

![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)

![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222888.png)

![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)

![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)